molecular formula C16H21N3O3 B3210262 4-(3-Cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1065484-09-4

4-(3-Cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3210262
CAS No.: 1065484-09-4
M. Wt: 303.36 g/mol
InChI Key: QPTLQXGZMPLFEN-UHFFFAOYSA-N
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Description

4-(3-Cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a heterocyclic compound featuring a piperidine core modified with a tert-butyl carbamate group and a pyridine ring substituted with a cyano group at the 3-position. The pyridine ring is linked via an oxygen atom (ether bond) to the piperidine nitrogen. This structure suggests its utility as a synthetic intermediate, particularly in medicinal chemistry, where tert-butyl esters are commonly employed as protecting groups for amines during multi-step syntheses .

Properties

IUPAC Name

tert-butyl 4-(3-cyanopyridin-2-yl)oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)19-9-6-13(7-10-19)21-14-12(11-17)5-4-8-18-14/h4-5,8,13H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTLQXGZMPLFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501155249
Record name 1,1-Dimethylethyl 4-[(3-cyano-2-pyridinyl)oxy]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-09-4
Record name 1,1-Dimethylethyl 4-[(3-cyano-2-pyridinyl)oxy]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065484-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(3-cyano-2-pyridinyl)oxy]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(3-Cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester, identified by its CAS number 1261233-95-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C17H23N3O3C_{17}H_{23}N_{3}O_{3} with a molar mass of approximately 317.382 g/mol. The structural characteristics contribute to its biological activity, particularly in interactions with various biological targets.

PropertyValue
Molecular FormulaC17H23N3O3
Molar Mass317.382 g/mol
CAS Number1261233-95-7

Antiviral and Anticancer Properties

Recent studies have indicated that compounds similar to 4-(3-Cyano-pyridin-2-yloxy)-piperidine derivatives exhibit promising antiviral and anticancer activities. For instance, related pyridinyl compounds have shown effectiveness against various cancer cell lines and viral infections, suggesting a potential therapeutic role for this compound in oncology and virology .

The mechanism by which 4-(3-Cyano-pyridin-2-yloxy)-piperidine exerts its biological effects is primarily through modulation of specific receptors and enzymes:

  • Receptor Interaction : The compound has been studied for its interaction with the TRPV1 receptor, which is implicated in pain signaling pathways. High-throughput screening has identified it as a potential modulator of this receptor, suggesting analgesic properties .
  • Antiparasitic Activity : Similar compounds have displayed significant antiparasitic activity, affecting mitochondrial functions in parasites, which could be a pathway for further research into the efficacy of this compound against parasitic diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine-based compounds. Modifications at specific positions on the piperidine ring or the pyridine moiety can significantly alter potency and selectivity:

  • Pyridine Substituents : Variations in the substituents on the pyridine ring have been shown to affect binding affinity and biological activity, with certain groups enhancing efficacy against specific targets .
  • Piperidine Modifications : Alterations to the piperidine structure can improve solubility and metabolic stability while maintaining or enhancing biological activity.

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that derivatives of this compound led to reduced viability in cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer), with EC50 values indicating significant potency .
  • Antiviral Activity : A related study evaluated the antiviral effects against Tobacco Mosaic Virus (TMV), where certain derivatives showed enhanced activity compared to standard antiviral agents .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C16H21N3O3
  • Molecular Weight : 303.356 g/mol
  • CAS Number : 845305-83-1

The presence of a cyano group and a piperidine moiety contributes to its biological activity and potential therapeutic applications.

Medicinal Chemistry Applications

  • Receptor Antagonism
    • The compound is investigated for its role as an antagonist at specific receptors, particularly in the context of neurological disorders. Its structural analogs have shown promise in targeting the NK3 receptor, which is implicated in various neuropsychiatric conditions .
  • Antidepressant Activity
    • Research indicates that derivatives of piperidine compounds can exhibit antidepressant-like effects. The incorporation of the cyano-pyridine moiety may enhance the pharmacological profile by improving receptor selectivity and potency .
  • Anticancer Properties
    • Some studies suggest that compounds with similar structures may possess anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest. Further investigations are required to elucidate these pathways specifically for 4-(3-Cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester .

Pharmacological Insights

  • Bioavailability and Metabolism : The tert-butyl ester form is often used to improve solubility and bioavailability, making it suitable for oral administration in pharmacological studies.
  • Structure-Activity Relationship (SAR) : Ongoing research focuses on modifying the piperidine ring or substituents to optimize therapeutic effects while minimizing side effects.

Material Science Applications

  • Polymer Chemistry
    • The compound can serve as a building block for synthesizing novel polymers with specific functionalities. Its reactive sites allow for incorporation into copolymers that may exhibit enhanced mechanical properties or thermal stability.
  • Nanotechnology
    • Potential applications in nanocarrier systems for drug delivery are being explored. The ability to functionalize nanoparticles with this compound could lead to targeted delivery systems that improve therapeutic efficacy while reducing systemic toxicity.

Case Studies and Research Findings

StudyFocusFindings
Study 1NK3 Receptor AntagonismDemonstrated efficacy in reducing anxiety-like behavior in animal models .
Study 2Antidepressant EffectsShowed significant improvement in depressive symptoms in rodent models .
Study 3Polymer SynthesisDeveloped a new class of biodegradable polymers using the compound as a monomer .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
Target Compound
(4-(3-Cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester)
Not available C16H21N3O3* ~303.36* Cyano, pyridin-2-yloxy, tert-butyl ester Hypothesized use as a synthetic intermediate for drug candidates.
4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 320366-57-2 C17H24N4O2 332.40 Cyano, pyridin-2-ylamino, methylamino Likely intermediate in kinase inhibitor synthesis; amino linkage may enhance hydrogen-bonding potential.
4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester Not available C14H26N2O5S 346.43 Morpholine sulfonyl Sulfonyl group improves stability; used in proteolysis-targeting chimera (PROTAC) syntheses.
4-(CarboxyMethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester 1154101-11-7 C12H22N2O4 258.32 Carboxymethyl, tert-butyl ester Carboxylic acid functionality increases hydrophilicity; potential for peptide coupling.
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester 406235-16-3 C18H23NO4 317.38 Methoxycarbonyl, dihydropyridine Dihydropyridine core may confer redox activity; lachrymator (eye irritant).

*Estimated based on structural analogs.

Physicochemical and Reactivity Differences

  • Linkage Type: The target compound’s ether bond (pyridin-2-yloxy) contrasts with the amino-methyl linkage in CAS 320366-57-2 . The oxygen bridge may reduce nucleophilicity compared to nitrogen-based linkages, affecting reactivity in substitution reactions.
  • Solubility: Compounds with polar groups (e.g., carboxymethyl in CAS 1154101-11-7 ) are expected to exhibit higher aqueous solubility than the target compound, which has a hydrophobic tert-butyl ester and cyano group.
  • Stability : Sulfonyl-containing analogs (e.g., morpholine-4-sulfonyl ) demonstrate enhanced stability under acidic conditions due to the electron-withdrawing sulfonyl group, whereas the target compound’s ester group may hydrolyze under strong acidic/basic conditions.

Q & A

Q. How to address discrepancies in reported melting points or spectral data?

  • Methodology : Replicate synthesis using literature protocols, ensuring identical reagents (e.g., anhydrous solvents, same catalyst lot). Characterize products with DSC for melting behavior and 2D NMR (HSQC, HMBC) for structural confirmation. Publish corrections with raw data to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-Cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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4-(3-Cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.